2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide
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Overview
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N-ethyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a corresponding oxo compound, while reduction may yield a reduced form of the original compound .
Scientific Research Applications
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders such as epilepsy.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker, affecting neuronal excitability and burst firing. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
Its combination of an amino group, a bromo substituent, and an acetamide moiety makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13BrN4O |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C8H13BrN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11) |
InChI Key |
UYTFQTDZLNDBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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